molecular formula C25H29N3O4S B1237300 1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide

1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide

Cat. No.: B1237300
M. Wt: 467.6 g/mol
InChI Key: VNNCJTKVOGVWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide is a member of quinolines.

Scientific Research Applications

Receptor Ligand Binding

  • Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, closely related to the queried compound, have been identified as ligands with high binding affinities for the 5-HT(6) serotonin receptor. This suggests potential applications in studying serotonin receptor interactions and possibly in drug development targeting these receptors (Park et al., 2011).

Chemical Synthesis

  • The molecule's structural class has been involved in the development of novel synthetic methods. For example, the α-sulfonamidation of cyclic β-ketoesters to produce derivatives like 1-oxo-2-(sulfonamido)-2,3-dihydro-1H-indene-2-carboxylate is a notable advancement in chemical synthesis (Rao et al., 2019).

Chemosensor Development

  • Derivatives of this compound have been used in the development of chemosensors. For instance, a dansyl-based chemosensor for detecting Cu2+ ions was synthesized, indicating its utility in analytical chemistry and environmental monitoring (Chae et al., 2019).

Antimicrobial Evaluation

  • Synthesized derivatives of the compound have shown promising antimicrobial activities, evaluated using the microbroth dilution technique. This suggests potential for developing new antimicrobial agents (Srinivasan et al., 2010).

Photochemical Studies

  • Research into the photochemistry of related quinoline-piperazine compounds like ciprofloxacin has been conducted, providing insights into their behavior under light exposure, which could be relevant for developing light-sensitive therapeutic agents (Mella et al., 2001).

Inotropic Activity

  • Some derivatives have been evaluated for positive inotropic activity, suggesting potential applications in cardiovascular research and drug development (Liu et al., 2009).

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H29N3O4S/c29-24-11-8-19-16-20(9-10-22(19)26-24)33(31,32)28-14-12-18(13-15-28)25(30)27-23-7-3-5-17-4-1-2-6-21(17)23/h1-2,4,6,9-10,16,18,23H,3,5,7-8,11-15H2,(H,26,29)(H,27,30)

InChI Key

VNNCJTKVOGVWQA-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 4
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide

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